"synthesis and characterization of N-(2-methoxyethyl)piperazine-2-carboxamide"
"synthesis and characterization of N-(2-methoxyethyl)piperazine-2-carboxamide"
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)piperazine-2-carboxamide
Introduction: Rationale and Significance
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it an invaluable component in drug design.[2] Specifically, piperazine-2-carboxamides represent a versatile class of molecules where the core heterocycle is functionalized with an amide linkage, a bioisostere for various functional groups and a key structural element in many enzyme inhibitors and receptor modulators.
This guide provides a comprehensive, prospective framework for the synthesis and detailed characterization of a novel derivative, N-(2-methoxyethyl)piperazine-2-carboxamide . As this compound has not been previously described in the scientific literature, this document serves as a predictive manual, leveraging established and robust synthetic methodologies alongside well-understood principles of analytical chemistry. The protocols and analyses presented herein are grounded in analogous transformations and characterizations of related piperazine structures, providing a scientifically rigorous path for its creation and validation.[3]
The target molecule combines the piperazine-2-carboxamide core with an N-(2-methoxyethyl) substituent, a functional group known to enhance solubility and potentially modulate pharmacokinetic properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel, drug-like scaffolds.
Part 1: Retrosynthetic Analysis and Strategic Approach
The synthesis of N-(2-methoxyethyl)piperazine-2-carboxamide can be approached from two primary retrosynthetic pathways.
Scheme 1: Proposed Retrosynthetic Pathways
Caption: Retrosynthetic analysis of the target compound.
Route A , involving the coupling of a piperazine-2-carboxylic acid precursor with 2-methoxyethylamine, is selected as the preferred strategy. This approach offers superior control over regioselectivity. The formation of an amide bond is a well-established and highly efficient transformation in medicinal chemistry, with numerous reliable coupling reagents available.[4][5]
Route B , the direct N-alkylation of piperazine-2-carboxamide, presents significant challenges. The presence of two secondary amines in the piperazine ring creates a risk of forming a mixture of N1- and N4-alkylated isomers, as well as di-alkylated byproducts, which would necessitate a complex purification process.[2]
Therefore, this guide will detail a synthetic protocol based on Route A, employing a protecting group strategy to ensure the desired outcome. The synthesis will proceed in three key stages:
-
Protection: Introduction of a tert-butoxycarbonyl (Boc) group at the N4 position of piperazine-2-carboxylic acid to prevent unwanted side reactions.
-
Amide Coupling: Activation of the carboxylic acid and subsequent reaction with 2-methoxyethylamine.
-
Deprotection: Removal of the Boc group to yield the final target compound.
Part 2: Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis of N-(2-methoxyethyl)piperazine-2-carboxamide.
Overall Synthetic Scheme
Caption: Proposed synthetic scheme for the target compound.
Protocol 1: Synthesis of 1,4-di-Boc-piperazine-2-carboxylic acid
Causality: The protection of both nitrogen atoms of the piperazine ring with Boc groups is crucial. This prevents the secondary amines from interfering with the subsequent amide coupling reaction and ensures that the carboxylic acid is the sole reactive site for activation. Triethylamine (TEA) is used as a base to neutralize the acid formed during the reaction.
Materials:
-
Piperazine-2-carboxylic acid dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
To a slurry of piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol, add triethylamine (3.0 eq) and stir for 15 minutes at room temperature.[6]
-
Add a solution of di-tert-butyl dicarbonate (2.5 eq) in methanol dropwise over 20 minutes.
-
Heat the reaction mixture to 50°C and stir overnight.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the protected acid, which can be used in the next step without further purification.
Protocol 2: Amide Coupling to form N-(2-methoxyethyl)-1,4-di-Boc-piperazine-2-carboxamide
Causality: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen as the coupling reagent due to its high efficiency, rapid reaction times, and ability to suppress racemization.[5] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to facilitate the reaction.
Materials:
-
1,4-di-Boc-piperazine-2-carboxylic acid (from Protocol 1)
-
2-Methoxyethylamine
-
HATU
-
DIPEA
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 2-methoxyethylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Protocol 3: Deprotection to yield N-(2-methoxyethyl)piperazine-2-carboxamide
Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc protecting groups at room temperature, yielding the free amine as a TFA salt. Dichloromethane (DCM) is a suitable solvent for this reaction.
Materials:
-
N-(2-methoxyethyl)-1,4-di-Boc-piperazine-2-carboxamide (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amide (1.0 eq) in DCM.
-
Add TFA (10-20 eq, typically in a 1:1 to 1:4 v/v ratio with DCM) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in water and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~9-10.
-
Extract the aqueous layer with DCM (5x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-(2-methoxyethyl)piperazine-2-carboxamide.
Part 3: Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar piperazine derivatives.[7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of organic molecules. The spectra for N-substituted piperazines can be complex due to conformational isomers (rotamers) arising from the partial double bond character of the amide bond, which can lead to broadened or duplicated signals.[8][11]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | ~8.0 | Broad Triplet | ~5.5 | 1H | Amide N-H |
| H-b | ~3.5 | Quartet | ~5.5 | 2H | -NH-CH₂ -CH₂-O- |
| H-c | ~3.4 | Triplet | ~5.5 | 2H | -CH₂-CH₂ -O- |
| H-d | ~3.3 | Singlet | - | 3H | -O-CH₃ |
| H-e | ~3.2 | Doublet of Doublets | ~11.5, 3.0 | 1H | Piperazine C2-H |
| H-f,g,h,i,j,k | 2.7 - 3.1 | Multiplet | - | 6H | Piperazine Ring Protons |
| H-l | ~2.0 | Broad Singlet | - | 2H | Piperazine N-H (x2) |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~172.0 | Amide Carbonyl (C=O) |
| C-2 | ~71.0 | -CH₂-C H₂-O- |
| C-3 | ~59.0 | -O-C H₃ |
| C-4 | ~58.0 | Piperazine C2 |
| C-5 | ~45-50 | Piperazine Ring Carbons (C3, C5, C6) |
| C-6 | ~41.0 | -NH-C H₂-CH₂-O- |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular formula of the compound.
-
Molecular Formula: C₈H₁₇N₃O₂
-
Molecular Weight: 187.24 g/mol
-
Predicted [M+H]⁺: 188.1399
Predicted Fragmentation Pattern: The primary fragmentation in MS/MS would likely involve the cleavage of the piperazine ring and the side chains. Key expected fragments would include:
-
Loss of the methoxyethyl group.
-
Cleavage of the amide bond.
-
Characteristic fragmentation of the piperazine ring itself.
Experimental Workflow Visualization
Caption: Overall workflow from synthesis to characterization.
Conclusion
This guide outlines a robust and scientifically grounded strategy for the synthesis and characterization of the novel compound N-(2-methoxyethyl)piperazine-2-carboxamide. By employing a well-considered protecting group strategy and a highly efficient amide coupling reaction, the target molecule can be synthesized in a controlled and predictable manner. The detailed protocols and predicted analytical data provide a clear roadmap for researchers to successfully produce and validate this new chemical entity. The incorporation of the piperazine-2-carboxamide core with the methoxyethyl side chain makes this compound a promising candidate for inclusion in screening libraries for drug discovery programs.
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